7-Methyl-2-methylthiohypoxanthine
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Overview
Description
7-Methyl-2-(methylthio)-3H-purin-6(7H)-one is a chemical compound that belongs to the purine family It is characterized by a purine ring structure with a methyl group at the 7th position and a methylthio group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(methylthio)-3H-purin-6(7H)-one typically involves the alkylation of a purine derivative. One common method is the reaction of 2-thio-6-chloropurine with methyl iodide under basic conditions to introduce the methylthio group at the 2nd position. The methyl group at the 7th position can be introduced through a subsequent methylation reaction using methyl iodide and a suitable base.
Industrial Production Methods
Industrial production of 7-Methyl-2-(methylthio)-3H-purin-6(7H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(methylthio)-3H-purin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the purine ring, using reducing agents like sodium borohydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methyl-2-(methylthio)-3H-purin-6(7H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(methylthio)-3H-purin-6(7H)-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with nucleic acid synthesis. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-2-(methylthio)benzoate
- 2-Methylbenzothiazole
- 7-Methyl-2-(methylsulfanyl)-3-(1-ethoxyethoxy)-4,5-dihydro-3H-azepine
Uniqueness
7-Methyl-2-(methylthio)-3H-purin-6(7H)-one is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications.
Properties
CAS No. |
39013-80-4 |
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Molecular Formula |
C7H8N4OS |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
7-methyl-2-methylsulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C7H8N4OS/c1-11-3-8-5-4(11)6(12)10-7(9-5)13-2/h3H,1-2H3,(H,9,10,12) |
InChI Key |
YDEUSBVLMFDPES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=N2)SC |
Origin of Product |
United States |
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